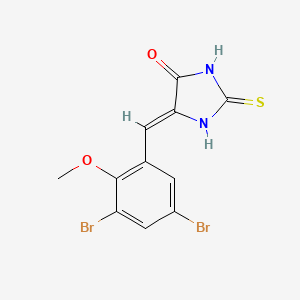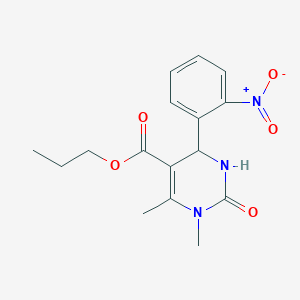![molecular formula C18H18N4O2 B11690333 N'-[(E)-(2-ethoxynaphthalen-1-yl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11690333.png)
N'-[(E)-(2-ethoxynaphthalen-1-yl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[(E)-(2-etoxinaftalen-1-il)metilideno]-3-metil-1H-pirazol-5-carbohidrazida es un compuesto químico que pertenece a la clase de las hidrazonas. Las hidrazonas se caracterizan por la presencia del grupo funcional R1R2C=NNH2.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N'-[(E)-(2-etoxinaftalen-1-il)metilideno]-3-metil-1H-pirazol-5-carbohidrazida típicamente implica la reacción de condensación entre 2-etoxinaftalenaldehído y 3-metil-1H-pirazol-5-carbohidrazida. La reacción se suele llevar a cabo en un disolvente de etanol en condiciones de reflujo. La mezcla de reacción se calienta para facilitar la formación del enlace hidrazona.
Métodos de producción industrial
Si bien los métodos específicos de producción industrial para este compuesto no están bien documentados, el enfoque general implicaría escalar el proceso de síntesis de laboratorio. Esto incluiría la optimización de las condiciones de reacción para garantizar un alto rendimiento y pureza, así como la implementación de pasos de purificación como la recristalización o la cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
N'-[(E)-(2-etoxinaftalen-1-il)metilideno]-3-metil-1H-pirazol-5-carbohidrazida puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleófila, donde los grupos funcionales son reemplazados por nucleófilos.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno en un medio ácido.
Reducción: Borohidruro de sodio en metanol.
Sustitución: Nucleófilos como aminas o tioles en un disolvente adecuado.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir naftaquinonas correspondientes, mientras que la reducción podría producir derivados de hidrazina.
Aplicaciones Científicas De Investigación
N'-[(E)-(2-etoxinaftalen-1-il)metilideno]-3-metil-1H-pirazol-5-carbohidrazida tiene varias aplicaciones de investigación científica:
Química medicinal: Se estudia por su potencial como agente antiinflamatorio y anticancerígeno debido a su capacidad para inhibir enzimas y vías específicas.
Investigación biológica: El compuesto se utiliza en estudios que involucran la inhibición enzimática y la unión de proteínas.
Aplicaciones industriales: Se puede utilizar como intermedio en la síntesis de moléculas orgánicas más complejas.
Mecanismo De Acción
El mecanismo de acción de N'-[(E)-(2-etoxinaftalen-1-il)metilideno]-3-metil-1H-pirazol-5-carbohidrazida implica su interacción con dianas moleculares como las enzimas. El compuesto puede inhibir la actividad enzimática uniéndose al sitio activo, evitando así el acceso del sustrato. Esta inhibición puede conducir a efectos posteriores en las vías celulares, lo que la hace útil en aplicaciones terapéuticas.
Comparación Con Compuestos Similares
Compuestos similares
- N'-[(E)-(2,5-dimetoxi fenil)metilideno]bifenil-4-carbohidrazida
- N'-[(E)-(4-fluorofenil)metilideno]bifenil-4-carbohidrazida
Singularidad
N'-[(E)-(2-etoxinaftalen-1-il)metilideno]-3-metil-1H-pirazol-5-carbohidrazida es única debido a su porción de etoxinaftaleno, que confiere propiedades electrónicas y estéricas distintas. Esta singularidad puede influir en su reactividad y afinidad de unión en sistemas biológicos, lo que la convierte en un compuesto valioso para aplicaciones específicas.
Propiedades
Fórmula molecular |
C18H18N4O2 |
|---|---|
Peso molecular |
322.4 g/mol |
Nombre IUPAC |
N-[(E)-(2-ethoxynaphthalen-1-yl)methylideneamino]-5-methyl-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C18H18N4O2/c1-3-24-17-9-8-13-6-4-5-7-14(13)15(17)11-19-22-18(23)16-10-12(2)20-21-16/h4-11H,3H2,1-2H3,(H,20,21)(H,22,23)/b19-11+ |
Clave InChI |
VZRNAGNPQDFGBC-YBFXNURJSA-N |
SMILES isomérico |
CCOC1=C(C2=CC=CC=C2C=C1)/C=N/NC(=O)C3=NNC(=C3)C |
SMILES canónico |
CCOC1=C(C2=CC=CC=C2C=C1)C=NNC(=O)C3=NNC(=C3)C |
Solubilidad |
1.9 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5Z)-3-[4-(diethylamino)phenyl]-5-[(4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11690254.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B11690256.png)
![N'-[2-(3,5-dimethylphenoxy)acetyl]-1-benzofuran-2-carbohydrazide](/img/structure/B11690259.png)
![(5Z)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-2-[(3,5-dimethylphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B11690262.png)

![ethyl 5-(2-chlorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11690276.png)

![(2Z,5Z)-2-(benzylimino)-5-[(2E)-2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B11690293.png)
![2-methoxy-4-[(Z)-{4-oxo-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-5-ylidene}methyl]phenyl benzoate](/img/structure/B11690295.png)
![3-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(3-nitrobenzylidene)hydrazinyl]propanenitrile](/img/structure/B11690296.png)
![2,4-Diethyl 5-[2-(3-chlorophenoxy)acetamido]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B11690310.png)
![4-[Benzyl(methyl)amino]-1-(2,5-diphenyl-1,3-oxazol-4-yl)-1,2-dihydropyrimidin-2-one](/img/structure/B11690324.png)
![3-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11690332.png)
